molecular formula C14H20N2 B458839 2-[2-(1-Pyrrolidinyl)ethyl]isoindoline

2-[2-(1-Pyrrolidinyl)ethyl]isoindoline

Cat. No.: B458839
M. Wt: 216.32g/mol
InChI Key: YUAXPMFNRZPBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-Pyrrolidinyl)ethyl]isoindoline is a chemical compound offered for research and development purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The isoindoline core structure is a bicyclic heterocycle featuring a benzene ring fused to a five-membered nitrogen-containing ring . This scaffold is found in various pharmacologically active compounds and is a subject of interest in medicinal chemistry . Specific details regarding the applications, research value, and mechanism of action for this compound are not currently available in the searched literature. Researchers are advised to consult specialized chemical and pharmacological databases for further information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)-1,3-dihydroisoindole

InChI

InChI=1S/C14H20N2/c1-2-6-14-12-16(11-13(14)5-1)10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-12H2

InChI Key

YUAXPMFNRZPBNI-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCN2CC3=CC=CC=C3C2

Canonical SMILES

C1CCN(C1)CCN2CC3=CC=CC=C3C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 1 Pyrrolidinyl Ethyl Isoindoline

Chemo- and Regioselective Synthesis Strategies

The selective construction of the target molecule hinges on precise control over bond formation, particularly in assembling the isoindoline (B1297411) core and functionalizing the pyrrolidine (B122466) moiety.

The formation of the isoindoline ring is a critical step in the synthesis of 2-[2-(1-Pyrrolidinyl)ethyl]isoindoline. Traditional methods often involve the reduction of phthalimides or the cyclization of ortho-substituted benzylamines. However, recent advancements have focused on more direct and selective routes.

One innovative approach involves the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives. This method proceeds through the generation of a benzylic carbenium ion, leading to the smooth formation of the isoindoline ring. organic-chemistry.org Another strategy is the direct δ-amination of sp³ C-H bonds using molecular iodine as the oxidant under transition-metal-free conditions, offering a facile route to pyrrolidines and related heterocycles, a principle that can be extended to isoindoline synthesis. organic-chemistry.org

A common and direct method for synthesizing N-substituted isoindolines is the alkylation of isoindoline with a suitable alkyl halide. In the context of the target molecule, this would involve the reaction of isoindoline with 1-(2-chloroethyl)pyrrolidine (B1346828) or a similar reactive species. This reaction's success is contingent on controlling the nucleophilicity of the isoindoline nitrogen and minimizing side reactions.

Reductive amination represents another key strategy. This can be achieved by reacting a suitable precursor, such as an aldehyde- or ketone-functionalized isoindoline, with 2-(pyrrolidin-1-yl)ethan-1-amine under reducing conditions. Alternatively, a double reductive amination of appropriate aldehydes with an aminoacetal can be employed to construct the core structure. nih.gov

The table below summarizes some modern cyclization strategies applicable to isoindoline synthesis.

Cyclization StrategyKey FeaturesPotential Starting Materials for Target Compound
Intramolecular HydroaminationAcid-catalyzed, proceeds via benzylic carbenium ion. organic-chemistry.org2-(2-alkenylphenyl)ethyl-2-(pyrrolidin-1-yl)ethylamine
Reductive AminationVersatile, can form C-N bonds with high selectivity. nih.govIsoindoline-2-carbaldehyde and 2-(pyrrolidin-1-yl)ethanamine
N-AlkylationDirect, relies on nucleophilic substitution.Isoindoline and 1-(2-haloethyl)pyrrolidine
Transition Metal-Catalyzed CyclizationEmploys catalysts like palladium or rhodium for C-H activation or cross-coupling. organic-chemistry.orgortho-halo-phenethylamines and pyrrolidine derivatives

While the target molecule itself is achiral, the principles of stereochemical control in pyrrolidine functionalization are crucial for the synthesis of more complex, biologically active analogs. The functionalization of the pyrrolidine ring can be directed to specific positions with high stereoselectivity. researchgate.net

For instance, the use of chiral auxiliaries or catalysts can control the stereochemical outcome of reactions on the pyrrolidine ring. One approach is the use of a removable directing group on the pyrrolidine nitrogen to guide the reaction to a specific carbon atom. This has been demonstrated in the palladium-catalyzed C(sp³)–H arylation of pyrrolidines, where directing groups can enforce specific regio- and stereoselectivity. researchgate.net

The synthesis of highly functionalized pyrrolidine analogues can be achieved through 1,3-dipolar cycloaddition reactions, which can create multiple stereocenters in a single step with high control. beilstein-journals.org Although not directly applied to the synthesis of the parent this compound, these methods are vital for creating libraries of related compounds with diverse stereochemistry.

Catalytic Approaches in Compound Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound.

Transition metals, particularly palladium, rhodium, and cobalt, have been extensively used in the synthesis of isoindoline and pyrrolidine skeletons. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between a suitable phenethyl precursor and the pyrrolidinylethylamine moiety.

Dirhodium-catalyzed [2 + 2 + 2] cycloadditions represent another advanced method for constructing the fused aromatic system of the isoindoline core. organic-chemistry.org Furthermore, cobalt-catalyzed hydrosilylation has been shown to be effective in the synthesis of pyrrolidines from levulinic acid and aromatic amines, a strategy that could be adapted. organic-chemistry.org

The table below outlines some transition metal-catalyzed reactions relevant to the synthesis.

Catalyst SystemReaction TypeApplication in Synthesis
Palladium(II) AcetateC-H Activation/ArylationFunctionalization of the isoindoline or pyrrolidine rings. researchgate.net
Dirhodium Complexes[2+2+2] CycloadditionConstruction of the isoindoline core from acyclic precursors. organic-chemistry.org
Cobalt CarbonylHydrosilylation/Reductive AminationFormation of the pyrrolidine ring. organic-chemistry.org

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, often utilizing small organic molecules as catalysts. For the synthesis of chiral derivatives of this compound, organocatalytic methods can be employed to set stereocenters with high precision. For example, proline and its derivatives are effective organocatalysts for various asymmetric reactions. sigmaaldrich.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. Engineered enzymes, such as evolved cytochrome P450s, have been used for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines and indolines with good enantioselectivity. nih.gov This "new-to-nature" biocatalysis provides a promising route for the synthesis of chiral building blocks that could be incorporated into the target molecule's structure. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles is increasingly important in modern synthetic chemistry. For the synthesis of this compound and its derivatives, several strategies can be employed to enhance sustainability.

The use of environmentally benign solvents, such as water or ethanol, is a key principle. One-pot reactions and multicomponent reactions (MCRs) are also highly desirable as they reduce the number of synthetic steps, minimize waste, and improve atom economy. For instance, a three-component reaction of 2-formyl benzoic acid, ammonia, and a suitable third component in water has been developed for the synthesis of 3-substituted isoindolinones.

Furthermore, upgrading biomass-derived platforms to produce functionalized aromatics, including isoindolinones, represents a significant advance in sustainable synthesis. These methods often utilize tandem Diels-Alder cycloaddition-aromatization strategies to construct the heterocyclic core from renewable starting materials.

Development of Solvent-Free and Aqueous Reaction Environments

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous reaction media represents a significant advancement in green synthetic chemistry. These approaches not only reduce the environmental footprint of chemical processes but can also offer benefits in terms of simplified work-up procedures and, in some cases, enhanced reaction rates and selectivities.

The synthesis of N-substituted isoindolines, including this compound, can be envisioned through the reductive amination of o-phthalaldehyde (B127526) with the corresponding primary amine, in this case, 1-(2-aminoethyl)pyrrolidine (B145720). The direct condensation of o-phthalaldehyde with a primary amine in the absence of a solvent or in water can proceed to form the corresponding isoindoline. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. bas.bgnih.gov

A generalized reaction for the synthesis of a N-substituted isoindoline in a green medium is depicted below:

General Reaction Scheme for N-Substituted Isoindoline Synthesis

o-Phthalaldehyde + R-NH₂ → N-Substituted Isoindoline + H₂O

While specific research data on the solvent-free or aqueous synthesis of this compound is not extensively detailed in publicly available literature, the principles of green chemistry strongly support the feasibility of such a route. A representative, hypothetical data set for the synthesis of the target compound using these methods is presented in the interactive table below to illustrate the potential advantages.

EntrySolventCatalystReaction Time (min)Yield (%)
1None (Solvent-Free)None3085
2WaterNone6078
3None (Microwave)None592
4Water (Microwave)Phase-Transfer Catalyst1088

This table presents illustrative data for the synthesis of this compound based on established green chemistry methodologies for related isoindoline syntheses.

Atom-Economy and Waste Reduction in Multi-step Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.orgnumberanalytics.com A high atom economy signifies a more sustainable process with minimal generation of by-products and waste. primescholars.comscranton.edujocpr.com

A plausible multi-step synthesis of this compound could commence with the reaction of phthalic anhydride (B1165640) and 1-(2-aminoethyl)pyrrolidine to form the corresponding N-substituted phthalimide (B116566), followed by a reduction step to yield the target isoindoline.

Plausible Multi-Step Synthesis of this compound

Step 1: Phthalimide Formation

Phthalic Anhydride + 1-(2-Aminoethyl)pyrrolidine → this compound-1,3-dione + H₂O

Step 2: Reduction

This compound-1,3-dione + Reducing Agent → this compound + By-products

To assess the atom economy of this pathway, we can calculate the theoretical percentage of atoms from the reactants that are incorporated into the final product.

ReactantMolecular FormulaMolecular Weight ( g/mol )
Phthalic AnhydrideC₈H₄O₃148.12
1-(2-Aminoethyl)pyrrolidineC₆H₁₄N₂114.19
Total Reactant Mass 262.31
Product Molecular Formula Molecular Weight ( g/mol )
This compoundC₁₄H₂₀N₂216.32
By-product (from Step 1) H₂O18.02
By-products (from Reduction) Dependent on reducing agent-

Atom Economy Calculation (Illustrative for Catalytic Hydrogenation Route):

Molecular Weight of Desired Product: 216.32 g/mol

Sum of Molecular Weights of Reactants (Phthalic Anhydride + 1-(2-Aminoethyl)pyrrolidine + H₂): 148.12 + 114.19 + 4.04 = 266.35 g/mol

Atom Economy = (216.32 / 266.35) * 100% ≈ 81.2%

Beyond atom economy, other waste reduction strategies in a multi-step synthesis include the use of recyclable catalysts, minimizing the use of auxiliary substances like chromatography materials for purification, and choosing reaction pathways that avoid the use of protecting groups.

Theoretical and Computational Investigations of 2 2 1 Pyrrolidinyl Ethyl Isoindoline

Electronic Structure and Reactivity Profiling

The electronic nature of a molecule is fundamental to understanding its stability, reactivity, and potential interactions. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-[2-(1-Pyrrolidinyl)ethyl]isoindoline, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be instrumental in determining its electronic properties.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrrolidine (B122466) and isoindoline (B1297411) moieties would be expected to be electron-rich centers. Such studies have been successfully applied to various isoindoline derivatives to understand their intermolecular interactions and reactivity. tandfonline.comacs.orgsemanticscholar.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue (illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.

Note: The data in this table is illustrative and represents typical values for a molecule of this type. Actual values would need to be determined by specific DFT calculations.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic properties.

These studies would offer a more detailed description of electron correlation effects, which are important for understanding intermolecular interactions such as hydrogen bonding and van der Waals forces. For this compound, ab initio calculations could precisely model its interaction with other molecules, which is crucial for understanding its behavior in different chemical environments.

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure of a molecule is not static. The pyrrolidine ring and the ethyl linker in this compound allow for considerable conformational flexibility. Understanding these conformations is key to comprehending its biological and chemical activity.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. acs.org An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time.

This would reveal the dynamic behavior of the molecule, including the puckering of the pyrrolidine ring and the rotation around the single bonds of the ethyl chain. rsc.orgnih.gov The simulation would identify the most stable, low-energy conformations and the transitions between them. Such simulations are critical in drug discovery for understanding how a ligand might adapt its shape to fit into a protein's binding site. acs.org

To systematically explore the molecule's flexibility, a global minimum search would be performed. This involves using algorithms to find the lowest energy conformation on the potential energy surface. By mapping the conformational space, researchers can identify all low-energy conformers and the energy barriers that separate them.

This information is vital for understanding which shapes the molecule is most likely to adopt under different conditions. The pyrrolidine ring, in particular, is known to exhibit complex dynamics such as ring inversions, which can be influenced by its environment. rsc.org

Table 2: Illustrative Conformational States of this compound

ConformerDihedral Angle (°C) (illustrative)Relative Energy (kcal/mol) (illustrative)Population (%) (illustrative)
A (Extended)1800.065
B (Gauche)601.230
C (Folded)-902.55

Note: This table presents a simplified, hypothetical representation of possible conformers. A full analysis would involve multiple dihedral angles and a more complex energy landscape.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. If this compound were to participate in a chemical reaction, computational methods could be used to map out the entire reaction pathway.

This would involve identifying the structures of the reactants, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is invaluable for predicting reaction rates and understanding how a reaction proceeds at the molecular level. For instance, DFT has been used to study the reactivity of various heterocyclic compounds in different reaction types. acs.org

Despite a comprehensive search for theoretical and computational investigations concerning the chemical compound this compound, no specific studies detailing its transition state characterization, reaction pathway analysis, or theoretical predictions of reactivity and selectivity were found.

The current body of scientific literature accessible through scholarly databases does not appear to contain dedicated computational chemistry research on this particular molecule. While general synthetic methods and biological activities of the broader isoindoline class of compounds are documented, specific theoretical examinations for this compound are not available.

Consequently, the detailed article requested, structured around the provided outline, cannot be generated with the required scientifically accurate and specific research findings. Information regarding the transition states, reaction pathways, and predicted reactivity for this compound is absent from the available scientific literature.

Advanced Analytical Methodologies for 2 2 1 Pyrrolidinyl Ethyl Isoindoline Research

High-Resolution Spectroscopic Techniques for Fine Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2-[2-(1-Pyrrolidinyl)ethyl]isoindoline. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the elemental composition of the molecule.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For a compound with multiple spin systems like this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information but often suffer from signal overlap, making unambiguous assignments challenging. Multidimensional NMR techniques are employed to overcome these limitations.

¹H-¹H Correlation Spectroscopy (COSY) would be utilized to establish proton-proton coupling networks within the molecule. This would allow for the clear identification of adjacent protons, for instance, within the pyrrolidinyl ring and the ethyl chain. The expected correlations would trace the connectivity from the protons on the pyrrolidine (B122466) ring to the ethyl bridge and the protons of the isoindoline (B1297411) moiety.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are crucial for correlating each proton to its directly attached carbon atom. This would definitively assign the ¹³C chemical shifts based on the well-resolved ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the isoindoline core, the ethyl linker, and the pyrrolidine ring. For example, correlations would be expected between the protons of the ethyl group and the carbons of both the isoindoline and pyrrolidine rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations between protons that are in close proximity, which is critical for determining the molecule's conformation and stereochemistry.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs.

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Isoindoline (aromatic CH)7.8-7.9 (m, 4H)132.0, 123.0
Isoindoline (C=O)-168.0
Isoindoline (quaternary aromatic C)-134.0
N-CH₂ (ethyl)3.9 (t, 2H)55.0
CH₂-N (ethyl)2.8 (t, 2H)38.0
Pyrrolidinyl (α-CH₂)2.6 (m, 4H)54.0
Pyrrolidinyl (β-CH₂)1.8 (m, 4H)23.0

This table is illustrative and actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental formula of a compound. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the confident determination of the elemental composition.

For this compound, with a chemical formula of C₁₄H₁₈N₂O₂, the theoretical monoisotopic mass would be calculated. Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, which would typically produce the protonated molecular ion [M+H]⁺.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would be performed to study its fragmentation pattern. This provides valuable structural information that complements the NMR data. The fragmentation of tertiary amines often involves alpha-cleavage. libretexts.org The most likely fragmentation pathways for this compound would involve cleavage of the C-C bond adjacent to the pyrrolidine nitrogen and cleavage of the bond between the ethyl group and the isoindoline nitrogen.

A hypothetical HRMS data table is shown below.

IonTheoretical m/zObserved m/zMass Difference (ppm)
[M+H]⁺247.1441247.1438-1.2
[M-C₄H₈N]⁺176.0706176.0703-1.7
[C₄H₁₀N]⁺72.080872.0805-4.2

This table is illustrative and actual values may vary.

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These two techniques are often complementary.

FT-IR Spectroscopy is particularly sensitive to polar bonds. For this compound, the FT-IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the isoindoline dione (B5365651) moiety (typically around 1700-1770 cm⁻¹). C-N stretching vibrations for the tertiary amine and the imide would also be observable, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Analysis of the vibrational spectra can also provide insights into intermolecular interactions, such as hydrogen bonding (if applicable in a specific matrix) and crystal packing in the solid state, by observing shifts in peak positions and changes in peak shapes. nih.gov

A hypothetical vibrational spectroscopy data table is provided below.

Functional GroupExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
C=O (imide) stretch1770, 1710Weak
Aromatic C-H stretch3050-3100Strong
Aliphatic C-H stretch2850-2960Strong
Aromatic C=C stretch1600, 1450Strong
C-N stretch1100-1300Medium

This table is illustrative and actual values may vary.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from any unreacted starting materials, byproducts, or degradation products, as well as for the determination of its purity.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

The structure of this compound does not inherently possess a chiral center. However, if substitutions were introduced that create a stereocenter, or if the compound were to exist as atropisomers due to restricted rotation, chiral chromatography would be necessary to separate the enantiomers or diastereomers.

Chiral stationary phases (CSPs) are used in High-Performance Liquid Chromatography (HPLC) to achieve chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and often effective for a broad range of compounds. spectroscopyonline.com The development of a chiral separation method would involve screening different CSPs and mobile phase compositions (both normal-phase and reversed-phase) to achieve baseline resolution of the stereoisomers. The enantiomeric excess (ee) or diastereomeric ratio (dr) could then be accurately quantified.

Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) Method Development for Impurity Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it an ideal technique for the purity assessment and impurity profiling of this compound. nih.gov Given the polar nature of the tertiary amine, a reversed-phase UHPLC method would likely be developed.

Method development would involve the careful selection of a suitable stationary phase and mobile phase. A C18 column is a common starting point, but for polar compounds, phases with polar end-capping or embedded polar groups may provide better peak shape and retention. waters.com The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the tertiary amine and achieve optimal chromatography. Gradient elution would likely be employed to separate impurities with a wide range of polarities. youtube.com Detection could be performed using a diode array detector (DAD) for UV-Vis absorbance and a mass spectrometer (MS) for mass identification of impurities.

Gas Chromatography (GC) can also be a valuable tool for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. bre.com GC analysis of amines can sometimes be challenging due to their basicity, which can lead to peak tailing on standard non-polar columns. labrulez.com Therefore, the use of a column specifically designed for amine analysis, often with a basic deactivation, would be preferable. chromforum.org GC coupled with a flame ionization detector (FID) can be used for quantitative purity determination, while GC-MS would be employed for the identification of volatile impurities. chromforum.org Potential impurities that could be monitored by GC include residual solvents from the synthesis and any volatile byproducts.

A hypothetical UHPLC method development summary is presented below.

ParameterCondition
ColumnC18 with polar end-capping (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
DetectionDAD (254 nm), ESI-MS

This table is illustrative and actual method parameters would require optimization.

Solid-State Characterization Techniques

Solid-state properties are critical for the development of any chemical compound, influencing its stability, solubility, and bioavailability. Techniques like single crystal X-ray diffraction and powder X-ray diffraction are indispensable for a thorough understanding of a compound at the molecular and bulk levels.

Single Crystal X-Ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By growing a suitable single crystal of this compound, researchers could obtain a wealth of information.

The primary data obtained from this technique is the electron density map of the unit cell, the fundamental repeating unit of the crystal. From this, one can determine bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's molecular structure.

Absolute Configuration: For chiral molecules, single crystal X-ray diffraction using anomalous dispersion is the gold standard for determining the absolute configuration (the specific spatial arrangement of atoms in a chiral molecule). Although this compound itself is not inherently chiral, it could be resolved into enantiomers if it crystallizes in a chiral space group or is co-crystallized with a chiral agent. The determination of the Flack parameter would be crucial in assigning the correct enantiomer.

Crystal Packing Analysis: Understanding how individual molecules of this compound arrange themselves in the crystal lattice is vital. This analysis reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the isoindoline ring. These interactions govern the crystal's stability and physical properties. A hypothetical table of crystallographic data that would be generated is presented below.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₁₄H₂₀N₂
Formula Weight 216.33 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
α (°) 90
β (°) 95.67
γ (°) 90
Volume (ų) 1345.6
Z 4
Density (calculated) (g/cm³) 1.068

Note: This table is purely illustrative and is not based on experimental data.

Powder X-Ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies

Powder X-Ray Diffraction (PXRD) is a complementary and powerful technique used to analyze the bulk properties of a crystalline solid. It is particularly important in screening for polymorphism and assessing the degree of crystallinity.

Polymorphism Studies: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique diffraction pattern, characterized by the position and intensity of the peaks. By systematically studying the solid form of this compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures), one could identify the existence of any polymorphs.

Crystallinity Assessment: The PXRD pattern can also be used to determine the degree of crystallinity of a sample. A highly crystalline sample will produce a pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will result in a broad, diffuse halo. This is a critical quality control parameter in many industries. A hypothetical PXRD pattern might reveal the crystalline nature of a batch of this compound.

Hypothetical PXRD Peak List for a Crystalline Form of this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 100
15.2 5.82 45
18.8 4.72 80
21.1 4.21 65
25.4 3.50 30

Note: This table is purely illustrative and is not based on experimental data.

Chemical Transformations and Derivatization Studies of 2 2 1 Pyrrolidinyl Ethyl Isoindoline

Regioselective Functionalization of the Isoindoline (B1297411) Core

The isoindoline nucleus, a bicyclic system with a fused benzene (B151609) and pyrrole-like ring, is amenable to functionalization on its aromatic portion. chim.itbeilstein-journals.org The N-substituent plays a critical role in directing these transformations.

Directed Ortho-Metalation and Electrophilic Aromatic Substitution Patterns

Directed Ortho-Metalation (DoM):

This powerful technique allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The tertiary amine within the isoindoline ring of 2-[2-(1-Pyrrolidinyl)ethyl]isoindoline can act as a DMG. wikipedia.org The nitrogen atom's lone pair can coordinate with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating the deprotonation of a nearby aromatic proton. wikipedia.orgbaranlab.org

This process would create a lithiated intermediate, which can then react with a wide array of electrophiles to introduce new functional groups exclusively at the C-1 or C-3 position of the isoindoline ring. baranlab.orgunblog.fr The choice of base and reaction conditions is crucial to control the regioselectivity and prevent side reactions. unblog.fruwindsor.ca

Electrophilic Aromatic Substitution (SEAr):

The N-alkyl group of the isoindoline is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. wikipedia.org In the context of the isoindoline scaffold, this corresponds to the C-4 and C-7 positions. Standard electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO₂). libretexts.orgmasterorganicchemistry.com

Halogenation: Introducing bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃. wikipedia.orglibretexts.org

Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group (SO₃H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.orgyoutube.com

The reaction's outcome and the ratio of ortho to para products can be influenced by steric hindrance from the N-substituent and the specific reaction conditions employed. wikipedia.org

Development of Novel Functionalization Reagents and Methods

Research into the functionalization of related N-heterocycles continues to yield new synthetic tools. For isoindoline systems, this includes the use of transition-metal-catalyzed cross-coupling reactions. Following ortho-metalation, the resulting aryllithium or corresponding organozinc or organoboron species can participate in palladium- or copper-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Recent advancements in C-H activation, often utilizing rhodium or palladium catalysts, could also provide direct routes to functionalized isoindolines without the need for pre-functionalization like metalation. chim.it

Modifications of the Pyrrolidine (B122466) Moiety and Alkyl Linker

The pyrrolidine and ethyl linker components of the molecule offer additional sites for chemical modification.

N-Alkylation, Acylation, and Other Heteroatom Modifications

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can undergo a variety of transformations:

N-Alkylation: The pyrrolidine nitrogen can be further alkylated using alkyl halides. However, this reaction can lead to the formation of a quaternary ammonium (B1175870) salt, which would carry a positive charge. researchgate.net The reaction conditions, such as the choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile), can be optimized to control the extent of alkylation. researchgate.netorganic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylpyrrolidine derivative. This modification introduces a carbonyl group, which can alter the electronic properties of the side chain.

Oxidation: Oxidation of the pyrrolidine nitrogen could potentially form an N-oxide, a functional group with unique reactivity.

Side-Chain Elaboration and Structural Diversification Strategies

The pyrrolidine ring itself can be a scaffold for further diversification. Metalation of N-activated pyrrolidines at the α-position to the nitrogen, followed by reaction with electrophiles, is a known strategy for introducing substituents onto the pyrrolidine ring. acs.org While the pyrrolidine in the title compound is not directly "activated" by an electron-withdrawing group, specific lithiation conditions might still enable functionalization.

Furthermore, modifications to the ethyl linker are conceivable, although potentially more challenging. Strategies could involve cleavage and rebuilding of the side chain or functionalization through radical reactions, though these pathways are less predictable.

Investigation of Novel Reaction Pathways and Unique Reactivity

The combination of the isoindoline core and the pyrrolidinylethyl side chain may give rise to unique reactivity. For instance, intramolecular reactions between a functionalized isoindoline ring and the side chain could lead to the formation of more complex, polycyclic structures. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, could be envisioned starting from derivatives of this compound. researchgate.netfigshare.com For example, a functional group introduced at the C-1 position of the isoindoline could potentially cyclize onto the pyrrolidine ring or the ethyl linker under certain conditions.

Data Tables

Table 1: Potential Regioselective Functionalization of the Isoindoline Core

This table is interactive. You can filter and sort the data.

Reaction TypeReagentsPotential Position of SubstitutionPotential Product Class
Directed Ortho-Metalation1. s-BuLi/TMEDA 2. Electrophile (E+)C-1 or C-31- or 3-Substituted Isoindoline
NitrationHNO₃, H₂SO₄C-4 and C-74/7-Nitroisoindoline
BrominationBr₂, FeBr₃C-4 and C-74/7-Bromoisoindoline
Friedel-Crafts AcylationRCOCl, AlCl₃C-4 and C-74/7-Acylisoindoline

Table 2: Potential Modifications of the Pyrrolidine Moiety

This table is interactive. You can filter and sort the data.

Reaction TypeReagentsSite of ModificationPotential Product Class
N-AlkylationR-X, Base (e.g., K₂CO₃)Pyrrolidine NitrogenQuaternary Ammonium Salt
N-AcylationRCOCl, BasePyrrolidine NitrogenN-Acylpyrrolidinium Derivative
α-Lithiation/Alkylation1. s-BuLi/TMEDA 2. E+Pyrrolidine C-2/C-5α-Substituted Pyrrolidine

Exploration of Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer powerful tools for the stereoselective synthesis of complex molecular architectures. sigmaaldrich.com Similarly, rearrangement reactions can provide access to novel structural isomers.

Cycloaddition Reactions:

The isoindoline nucleus, while fully saturated, can be a precursor to reactive intermediates suitable for cycloaddition reactions. For instance, oxidation to the corresponding isoindole would generate a diene system capable of participating in [4+2] cycloadditions (Diels-Alder reactions). libretexts.org While the aromatic benzene ring of the isoindoline is generally unreactive as a diene, the five-membered nitrogen-containing ring could potentially undergo transformations to create a diene moiety.

Intramolecular [4+2] cycloadditions have been reported for the synthesis of substituted indolines from ynamide and enyne precursors. nih.gov By analogy, if the pyrrolidinyl or ethyl substituent on the isoindoline nitrogen were appropriately functionalized with a dienophile, an intramolecular cycloaddition could be envisioned, leading to complex polycyclic structures.

[2+2] cycloadditions, typically promoted photochemically, could potentially occur at the C=C bonds of the benzene ring, although this would require overcoming the aromatic stabilization energy. nih.gov More plausible would be the functionalization of the pyrrolidine ring to introduce an exocyclic double bond, which could then participate in [2+2] cycloadditions.

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. wikipedia.org While the saturated nature of this compound limits the scope for classical sigmatropic rearrangements, derivatization to introduce unsaturation could open up these pathways. For example, the introduction of an allyl group on the isoindoline nitrogen could enable acs.orgresearchgate.net- or researchgate.netresearchgate.net-sigmatropic rearrangements, such as the aza-Claisen rearrangement, to introduce new functional groups and stereocenters. libretexts.orgmdpi.com The synthesis of indoles via sigmatropic rearrangements of N-allylanilines has been documented, suggesting that similar strategies could be applied to the isoindoline scaffold. researchgate.net

The following table outlines potential pericyclic reactions and rearrangements based on analogous systems.

Reaction TypePotential Reactant/PrecursorConditionsExpected Product ClassReference Analogy
[4+2] Cycloaddition (Diels-Alder)Oxidized isoindoline (isoindole) + DienophileThermalAdducts with new fused rings elsevierpure.com
Intramolecular [4+2] CycloadditionN-alkenyl substituted isoindolineThermalPolycyclic indolines nih.gov
acs.orgresearchgate.net-Sigmatropic RearrangementN-allyl isoindolinium ylideBaseRearranged N-allyl isoindoline libretexts.org
researchgate.netresearchgate.net-Sigmatropic Rearrangement (aza-Claisen)N-allyl-N-vinyl-isoindoline precursorThermal or CatalyticFunctionalized isoindoline derivatives mdpi.com

Photochemical and Electrochemical Transformations

Photochemical Transformations:

The photochemical behavior of N-substituted isoindolines is an area with potential for novel transformations. Photochemical rearrangements of N-chlorolactams have been shown to induce ring contractions, offering a route to different N-heterocycles. nih.gov While this compound does not possess a lactam functionality, this suggests that photochemical excitation of a derivatized isoindoline could lead to skeletal rearrangements.

Photoinduced electron transfer (PET) processes are also a possibility, particularly given the presence of two tertiary amine groups. Irradiation in the presence of a suitable sensitizer (B1316253) could lead to the formation of a radical cation on one of the nitrogen atoms, which could then undergo further reactions such as cyclization, fragmentation, or reaction with a nucleophile.

Electrochemical Transformations:

The electrochemical properties of isoindoline derivatives have been investigated, particularly in the context of redox-active materials. The nitrogen atoms in this compound are susceptible to oxidation. Cyclic voltammetry studies on related N-alkylisoindoles and isoindolinones have shown that these compounds can be oxidized, often irreversibly, at the nitrogen center to form cation radicals. acs.org The presence of two tertiary amine groups in the target molecule suggests that it would exhibit two distinct oxidation waves, corresponding to the oxidation of the pyrrolidine and isoindoline nitrogens. The relative oxidation potentials would depend on the electronic environment of each nitrogen atom.

Electrochemical reduction of the isoindoline ring is also a possibility. The direct electrochemical reduction of phthalimide (B116566) to isoindoline has been reported, indicating the stability of the isoindoline core under certain reductive conditions. researchgate.netnovapublishers.com For this compound, reduction would likely target the benzene ring, although this would require highly negative potentials. Studies on functionalized isoindolinones have shown redox activity at highly negative potentials. researchgate.net

The following table summarizes the predicted electrochemical behavior of this compound based on related compounds.

Electrochemical ProcessPotential Functional GroupPredicted Potential (vs. reference)Product TypeReference Analogy
OxidationPyrrolidine NitrogenLess PositiveRadical Cation acs.org
OxidationIsoindoline NitrogenMore PositiveRadical Cation acs.org
ReductionBenzene RingHighly NegativeReduced Aromatic System researchgate.net

Potential Academic Research Applications Beyond Prohibited Domains

Role as a Privileged Scaffold in Advanced Material Science Research

The modular nature of 2-[2-(1-Pyrrolidinyl)ethyl]isoindoline allows for systematic modifications to fine-tune its electronic and photophysical properties, a key requirement for the development of novel organic materials.

The isoindoline (B1297411) core, being an aromatic heterocycle, possesses inherent electronic properties that are of interest for organic electronics. Isoindole derivatives, which are closely related oxidized forms of isoindoline, have been noted for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). nih.gov The pyrrolidine (B122466) group, while not intrinsically semiconducting, can significantly influence the solid-state packing and solubility of the molecule, which are critical parameters for the performance of organic electronic devices. rloginconsulting.com By functionalizing the isoindoline or pyrrolidine rings, researchers could potentially create a new class of organic semiconductors. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the HOMO/LUMO energy levels, a fundamental aspect of semiconductor design.

Table 1: Potential Influence of Structural Moieties on Organic Electronic Properties

Structural Component Potential Contribution to Organic Electronic Materials Relevant Research on Analogues
Isoindoline CoreProvides a rigid, planar, and aromatic system capable of π-π stacking, which is crucial for charge transport. Its derivatives have shown fluorescence.Isoindole derivatives are explored for their use as fluorophores in OLEDs. nih.gov
Pyrrolidine RingCan enhance solubility in organic solvents, facilitating solution-based processing of electronic devices. It can also influence molecular packing and film morphology.Pyrrolidone derivatives are noted for their solubility and potential to be incorporated into organic semiconductors. rloginconsulting.com
Ethyl LinkerOffers conformational flexibility, which can be tuned to control the intermolecular interactions and, consequently, the electronic properties of the material.The length and nature of linker chains are known to affect the properties of organic electronic materials.

The nitrogen atoms in both the isoindoline and pyrrolidine rings of this compound can act as Lewis bases, making the compound a potential ligand for a variety of metal ions. The design of ligands is a cornerstone of organometallic chemistry, with applications ranging from catalysis to the construction of complex supramolecular structures. rsc.org

In the realm of catalysis, isoindoline-derived ligands have been a subject of growing interest. rsc.org The combination of a rigid isoindoline backbone with a chelating side chain, such as the pyrrolidinyl-ethyl group, can lead to the formation of stable and catalytically active metal complexes. acs.org Such complexes could find use in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The chirality of substituted pyrrolidine rings can be exploited to develop catalysts for enantioselective reactions, a critical area in modern chemical synthesis. acs.org

The ability of this compound to coordinate with metal ions also opens up possibilities in supramolecular chemistry. nih.gov Self-assembly of this ligand with appropriate metal centers could lead to the formation of discrete coordination complexes, metallopolymers, or metal-organic frameworks (MOFs). uevora.pt These supramolecular assemblies can exhibit interesting photophysical, magnetic, or host-guest properties, with potential applications in sensing, gas storage, and catalysis.

Table 2: Potential Applications in Catalysis and Supramolecular Chemistry

Application Area Potential Role of this compound Supporting Evidence from Analogue Studies
Organometallic Catalysis As a bidentate or tridentate ligand for transition metals, potentially enabling novel catalytic activities. The chiral nature of substituted pyrrolidines could be used for asymmetric catalysis.Isoindoline- and pyrrolidine-containing ligands are known to be effective in various catalytic systems. rsc.orgacs.orgrsc.orgnih.gov
Supramolecular Assemblies As a building block for the construction of metal-organic cages, polymers, and frameworks with defined architectures and functions.The coordination chemistry of isoindoline and pyrrolidine derivatives is well-established, forming the basis for designing complex supramolecular structures. nih.govuevora.pt

Exploration as Chemical Probes and Tools in Mechanistic Studies

The reactivity and structural features of this compound also make it a promising candidate for development as a chemical probe for studying reaction mechanisms and for applications in sensor technology.

Isotopic labeling is a powerful technique for unraveling the intricate details of chemical reaction mechanisms. researchgate.netnih.gov By selectively replacing certain atoms in a molecule with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), chemists can track the fate of these atoms during a reaction. The synthesis of isotopically labeled this compound would provide a valuable tool for mechanistic studies. For example, deuterium (B1214612) labeling at specific positions on the pyrrolidine ring or the ethyl linker could help to elucidate the mechanism of catalytic reactions where this compound acts as a ligand or a substrate. Such studies are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. acs.org

The development of chemical sensors that can selectively detect specific analytes is a rapidly growing field of research. The pyrrolidine moiety is known to be a good recognition site for various molecules and ions. nih.govresearchgate.net Fluorescent probes based on the pyrrolidine scaffold have been developed for the detection of a range of analytes. nih.gov It is conceivable that derivatives of this compound could be designed to act as fluorescent or colorimetric sensors. For instance, the binding of an analyte to the pyrrolidine nitrogen could induce a change in the electronic properties of the isoindoline fluorophore, leading to a detectable change in its emission or absorption spectrum.

Furthermore, the compound could be incorporated into polymers to create "smart" or responsive materials. These are materials that change their properties in response to external stimuli such as pH, temperature, or the presence of a specific chemical. mdpi.com For example, a polymer containing the this compound unit could exhibit changes in its solubility or conformation upon protonation of the nitrogen atoms, leading to applications in drug delivery, smart coatings, or self-healing materials.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules like 2-[2-(1-Pyrrolidinyl)ethyl]isoindoline is traditionally performed using batch processes. However, the paradigm is shifting towards continuous flow chemistry and automated synthesis platforms, which offer numerous advantages in terms of efficiency, safety, and scalability.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. For the synthesis of N-substituted isoindolines, flow chemistry has already demonstrated its potential. For instance, a microwave-assisted continuous flow method has been developed for the synthesis of N-alkyl-isoindolin-1-one-3-phosphonates, showcasing the feasibility of applying this technology to the isoindoline (B1297411) core. mdpi.comnih.gov This approach allows for rapid optimization and scaling of the synthesis of isoindoline derivatives. mdpi.comnih.gov The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry is becoming increasingly common, with established processes for a range of complex molecules. beilstein-journals.orgnih.govdrreddys.com

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery and optimization of synthetic routes. These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reagents, catalysts, and reaction conditions. For the pyrrolidine (B122466) moiety of the target molecule, automated, accelerated nanoscale synthesis of iminopyrrolidines has been reported, demonstrating the power of automation in exploring the chemical space around this important heterocyclic core. bohrium.com The development of automated flow peptide synthesis (AFPS) systems also highlights the maturity of this technology for constructing complex molecular architectures. bohrium.com

The integration of these technologies for the synthesis of this compound could involve a modular flow setup. The synthesis of the isoindoline core and the pyrrolidinylethyl side chain could be performed in separate flow modules, followed by a final coupling step in a subsequent module. In-line purification and analysis techniques could be incorporated to monitor the reaction in real-time and isolate the final product with high purity.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Heterocyclic Compounds

FeatureBatch ChemistryFlow Chemistry
Reaction Control Less precise control over temperature and mixing.Precise control over temperature, pressure, and mixing.
Safety Higher risk with hazardous reagents due to larger volumes.Improved safety with smaller reaction volumes and better heat dissipation.
Scalability Scaling up can be challenging and may require re-optimization.Readily scalable by running the system for longer periods.
Reproducibility Can be variable between batches.Highly reproducible due to consistent reaction conditions.
Efficiency Often involves multiple manual handling steps.Can be fully automated, leading to higher efficiency and throughput.
Reaction Time Can be lengthy, with significant heating and cooling times.Faster reaction times due to efficient heat and mass transfer.

Machine Learning Applications in Synthetic Route Design and Reactivity Prediction

Beyond just proposing synthetic routes, machine learning models can also predict the reactivity and yield of chemical reactions with increasing accuracy. ucla.eduprinceton.edu By analyzing large datasets of experimental results, these models can learn the complex relationships between reactants, reagents, catalysts, and reaction conditions. ucla.eduunibe.chnih.gov For the synthesis of this compound, a machine learning model could be trained on a dataset of similar N-alkylation reactions of isoindolines or pyrrolidines to predict the optimal conditions for the coupling of the two heterocyclic moieties. This predictive capability can guide experimental work, minimizing the number of trial-and-error experiments needed.

Table 2: Examples of Machine Learning Models in Synthetic Chemistry

Model TypeApplicationExample
Transformer-based models Retrosynthesis, Forward reaction predictionTrained on large datasets of reactions to predict products from reactants or vice-versa. nih.gov
Graph Neural Networks (GNNs) Reactivity prediction, Property predictionRepresent molecules as graphs to learn structure-property relationships.
Random Forest Yield prediction, ClassificationAn ensemble learning method used for both classification and regression tasks. ucla.edu
Recurrent Neural Networks (RNNs) SMILES-based generation, Reaction predictionProcesses sequential data like SMILES strings to predict reaction outcomes.

Cross-Disciplinary Research at the Interface of Chemistry and Advanced Analytical Instrumentation

A comprehensive understanding of a molecule like this compound requires detailed characterization of its structure, purity, and interactions with other molecules. This is where cross-disciplinary research, combining synthetic chemistry with advanced analytical instrumentation, plays a crucial role. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful in this regard. nih.govchemijournal.comnih.govresearchgate.net

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are indispensable for the analysis of complex reaction mixtures and the purification of the final compound. nih.govnih.gov For instance, LC-MS can be used to identify byproducts in the synthesis of this compound and to confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are essential for the unambiguous structural elucidation of the molecule, confirming the connectivity of the isoindoline and pyrrolidine rings through the ethyl linker. The application of HPLC-SPE-NMR, where chromatographic peaks are trapped on a solid-phase extraction (SPE) cartridge before being eluted into an NMR spectrometer, has been successfully used for the characterization of complex mixtures of isoquinoline (B145761) alkaloids and could be applied to the analysis of impurities or metabolites of this compound. nih.gov

Furthermore, spectroscopic techniques are vital for studying the interactions of this compound with biological targets. Techniques like fluorescence spectroscopy, circular dichroism (CD), and surface plasmon resonance (SPR) can provide valuable information on binding affinities and conformational changes upon interaction with proteins or other biomolecules.

Table 3: Advanced Analytical Techniques for Compound Characterization

TechniqueInformation ProvidedApplication for this compound
LC-MS Separation of components and their molecular weights.Purity assessment, byproduct identification, and molecular weight confirmation. nih.govnih.gov
HRMS Exact mass and elemental composition.Unambiguous determination of the molecular formula.
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms within a molecule.Complete structural elucidation and confirmation of the linkage between the heterocyclic rings.
HPLC-SPE-NMR Structural information of individual components in a mixture.Characterization of impurities or metabolites without the need for offline isolation. nih.gov
Fluorescence Spectroscopy Information on molecular interactions and binding.Studying the binding of the compound to target proteins.
Circular Dichroism (CD) Information on the secondary structure of chiral molecules and their interactions.Investigating conformational changes in target proteins upon binding.

Q & A

Q. What ethical considerations are critical when handling hazardous intermediates during synthesis?

  • Methodological Answer : Follow institutional safety protocols for toxic or reactive intermediates (e.g., fume hood use, personal protective equipment). Document waste disposal methods per EPA/OSHA regulations. Conduct risk assessments using tools like Control Banding and include mitigation plans in research proposals .

Data Analysis Table Example

Parameter Analytical Technique Key Considerations Reference
Purity AssessmentHPLC-UV/VisColumn: C18; Mobile phase: ACN/H2O + 0.1% FA
Structural Elucidation¹H NMR (600 MHz)Solvent: CDCl3; Referencing: TMS (δ 0.0 ppm)
LogP DeterminationShake-flask + HPLCTemperature control: 25°C ± 0.5; Triple replicates
Reaction OptimizationFactorial Design (2³)Factors: Temp, Catalyst, Solvent; RSM validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.